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Compound of Interest

Compound Name:
2,4,6-Triaminopyrimidine-5-

carbonitrile

Cat. No.: B584506 Get Quote

In-Depth Technical Guide: 2,4,6-
Triaminopyrimidine-5-carbonitrile
This technical guide provides a comprehensive overview of 2,4,6-Triaminopyrimidine-5-
carbonitrile, including its chemical properties, potential synthesis, and likely biological

activities based on the known characteristics of the pyrimidine-5-carbonitrile scaffold. This

document is intended for researchers, scientists, and professionals in the field of drug

development.

Molecular Data
2,4,6-Triaminopyrimidine-5-carbonitrile is a heterocyclic organic compound. Its core

structure consists of a pyrimidine ring substituted with three amino groups and a nitrile group.

Table 1: Molecular and CAS Registry Information
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Parameter Value

Chemical Name 2,4,6-Triaminopyrimidine-5-carbonitrile

CAS Number 465531-97-9

Molecular Formula C₅H₆N₆

Molecular Weight 150.14 g/mol

Canonical SMILES C1=C(C(=NC(=N1)N)N)C#N

InChI Key OXBKPLFFXBNIHW-UHFFFAOYSA-N

Experimental Protocols: Synthesis
While a specific, detailed experimental protocol for the synthesis of 2,4,6-Triaminopyrimidine-
5-carbonitrile is not readily available in the reviewed literature, a plausible synthetic route can

be adapted from established methods for analogous pyrimidine-5-carbonitrile derivatives. The

following protocol is a representative example based on a multi-component reaction approach.

2.1. Representative Synthesis of 4-Amino-5-pyrimidinecarbonitrile Derivatives

This method involves a three-component reaction of an aldehyde, malononitrile, and an

amidine hydrochloride, which can be conducted under thermal conditions in an aqueous

medium or via microwave irradiation.

Materials:

Appropriate aldehyde (e.g., benzaldehyde)

Malononitrile

Guanidine hydrochloride (as the amidine source to yield the 2,4,6-triamino structure)

Toluene

Triethylamine

Sodium acetate (for aqueous conditions)
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Ethanol (for purification)

Procedure (Microwave Irradiation Method):

In a 15 mL high-pressure glass tube, combine the aldehyde (2 mmol), malononitrile (2

mmol), and guanidine hydrochloride (2 mmol).

Add toluene (5 mL) and a catalytic amount of triethylamine (3-4 drops). Note: As guanidine

hydrochloride has low solubility in toluene, a larger amount of triethylamine may be

necessary to facilitate the reaction.

Seal the tube and place it in a microwave reactor.

Irradiate the mixture at 300 W for a period determined by reaction monitoring (e.g., via Thin

Layer Chromatography - TLC).

After completion, allow the reaction mixture to cool to room temperature.

The resulting solid product is then purified. This can be achieved by filtration and washing

with a suitable solvent like hot ethanol.

Procedure (Thermal Aqueous Method):

Combine the aldehyde (2 mmol), malononitrile (2 mmol), and guanidine hydrochloride (2

mmol) in water.

Add sodium acetate as a base.

Reflux the mixture with stirring, monitoring the reaction progress with TLC.

Upon completion, cool the reaction mixture.

The precipitated product can be collected by filtration, washed with water, and recrystallized

from a suitable solvent such as ethanol to afford the purified 4-amino-5-pyrimidinecarbonitrile

derivative.

Biological Activity and Potential Signaling Pathways
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Derivatives of pyrimidine-5-carbonitrile have demonstrated a wide range of biological activities,

positioning them as promising scaffolds in drug discovery.[1] The primary therapeutic area of

interest for this class of compounds is oncology, with many derivatives exhibiting potent

anticancer properties.

3.1. Kinase Inhibition

A significant body of research highlights the role of pyrimidine-5-carbonitrile derivatives as

inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways

often dysregulated in cancer.

Table 2: Potential Kinase Targets of Pyrimidine-5-Carbonitrile Scaffolds

Kinase Target Signaling Pathway Implication in Disease

EGFR (Epidermal Growth

Factor Receptor)

Proliferation, Survival,

Angiogenesis
Various Cancers

PI3K/AKT (Phosphoinositide 3-

kinase/Protein Kinase B)

Cell Growth, Proliferation,

Survival
Cancer, Metabolic Disorders

VEGFR-2 (Vascular

Endothelial Growth Factor

Receptor 2)

Angiogenesis Cancer

COX-2 (Cyclooxygenase-2) Inflammation, Proliferation Inflammation, Cancer

3.2. PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth,

proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a

prime target for therapeutic intervention. Several pyrimidine-5-carbonitrile derivatives have

been identified as potent inhibitors of this pathway.[2]

Below is a diagram illustrating the potential mechanism of action for a pyrimidine-5-carbonitrile

inhibitor targeting the PI3K/AKT pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://ejchem.journals.ekb.eg/article_342555.html
https://pubmed.ncbi.nlm.nih.gov/35345960/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Tyrosine
Kinase (RTK)

PI3K

Growth Factor

PIP3

PIP2

 p

PDK1

AKT

Cell Survival &
Proliferation

2,4,6-Triaminopyrimidine
-5-carbonitrile

Click to download full resolution via product page

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b584506?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.3. Experimental Workflow for Kinase Inhibition Assay

To validate the inhibitory activity of 2,4,6-Triaminopyrimidine-5-carbonitrile against a specific

kinase, a standard in vitro kinase assay can be performed. The following workflow outlines a

general procedure.
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Caption: General workflow for an in vitro kinase inhibition assay.
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Conclusion
2,4,6-Triaminopyrimidine-5-carbonitrile belongs to a class of compounds with significant

potential in medicinal chemistry, particularly in the development of anticancer therapeutics. The

pyrimidine-5-carbonitrile scaffold has been shown to be a versatile platform for the design of

potent kinase inhibitors targeting key oncogenic signaling pathways. Further investigation into

the specific biological activities and mechanism of action of 2,4,6-Triaminopyrimidine-5-
carbonitrile is warranted to fully elucidate its therapeutic potential. The synthetic and

experimental methodologies outlined in this guide provide a framework for such future research

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b584506?utm_src=pdf-body
https://www.benchchem.com/product/b584506?utm_src=pdf-body
https://www.benchchem.com/product/b584506?utm_src=pdf-body
https://www.benchchem.com/product/b584506?utm_src=pdf-custom-synthesis
https://ejchem.journals.ekb.eg/article_342555.html
https://ejchem.journals.ekb.eg/article_342555.html
https://pubmed.ncbi.nlm.nih.gov/35345960/
https://pubmed.ncbi.nlm.nih.gov/35345960/
https://www.benchchem.com/product/b584506#cas-number-and-molecular-data-for-2-4-6-triaminopyrimidine-5-carbonitrile
https://www.benchchem.com/product/b584506#cas-number-and-molecular-data-for-2-4-6-triaminopyrimidine-5-carbonitrile
https://www.benchchem.com/product/b584506#cas-number-and-molecular-data-for-2-4-6-triaminopyrimidine-5-carbonitrile
https://www.benchchem.com/product/b584506#cas-number-and-molecular-data-for-2-4-6-triaminopyrimidine-5-carbonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b584506?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

